molecular formula C21H25N5O2S B6569868 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 921830-72-0

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B6569868
CAS RN: 921830-72-0
M. Wt: 411.5 g/mol
InChI Key: CWMRBBHZMVLLQJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, an indole ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and indole rings, along with the acetamide group. The exact structure would need to be determined through techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution, similar to benzene . The acetamide group can also participate in various reactions, such as hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Indole derivatives are known to bind to a variety of receptors and have diverse biological activities .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, characterization, and potential biological activities. The presence of the indole and thiazole rings, in particular, suggests that it could have interesting pharmacological properties .

properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c27-19(22-10-9-14-12-23-18-8-4-3-7-17(14)18)11-16-13-29-21(25-16)26-20(28)24-15-5-1-2-6-15/h3-4,7-8,12-13,15,23H,1-2,5-6,9-11H2,(H,22,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMRBBHZMVLLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

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